molecular formula C17H11Cl2NO B5794785 N-(2,3-dichlorophenyl)-1-naphthamide CAS No. 414901-31-8

N-(2,3-dichlorophenyl)-1-naphthamide

Cat. No.: B5794785
CAS No.: 414901-31-8
M. Wt: 316.2 g/mol
InChI Key: BIOSPDINKKTFBA-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-1-naphthamide: is an organic compound characterized by the presence of a naphthalene ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-1-naphthamide typically involves the reaction of 2,3-dichloroaniline with 1-naphthoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions are carefully controlled to minimize by-products and ensure high efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,3-dichlorophenyl)-1-naphthamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of naphthoquinone derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous conditions.

    Substitution: Nucleophiles like hydroxylamine, ammonia; often in the presence of a catalyst or under basic conditions.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Chemistry: N-(2,3-dichlorophenyl)-1-naphthamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-inflammatory and anticancer agents.

Industry: The compound is used in the production of dyes and pigments due to its stable aromatic structure. It is also investigated for its potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-1-naphthamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The dichlorophenyl group enhances its binding affinity to certain proteins, making it a potent inhibitor or activator depending on the context. The naphthamide moiety contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

    N-(2,3-dichlorophenyl)-2-nitrobenzene-sulfonamide: Similar in structure but contains a sulfonamide group instead of a naphthamide.

    2,3-dichlorophenylpiperazine: Contains a piperazine ring instead of a naphthalene ring.

Uniqueness: N-(2,3-dichlorophenyl)-1-naphthamide is unique due to the combination of the naphthalene ring and the dichlorophenyl group. This combination imparts specific chemical and physical properties, such as enhanced stability and specific binding interactions, which are not observed in its analogs.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO/c18-14-9-4-10-15(16(14)19)20-17(21)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOSPDINKKTFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

414901-31-8
Record name N-(2,3-DICHLOROPHENYL)-1-NAPHTHAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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